Haloperidol Nonanoate

Description

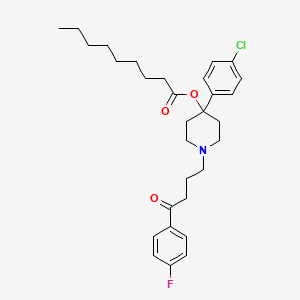

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClFNO3/c1-2-3-4-5-6-7-10-29(35)36-30(25-13-15-26(31)16-14-25)19-22-33(23-20-30)21-8-9-28(34)24-11-17-27(32)18-12-24/h11-18H,2-10,19-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJVUPSVEMDHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Considerations in Haloperidol Nonanoate Prodrug Design

Esterification Chemistry and Molecular Architecture

The conversion of haloperidol (B65202) into its nonanoate (B1231133) ester is a deliberate chemical modification aimed at altering its physicochemical properties to achieve a long-acting formulation. This transformation from a hydrophilic parent drug to a lipophilic prodrug is central to its mechanism of sustained release.

The synthesis of haloperidol nonanoate involves the formation of an ester linkage between the tertiary hydroxyl group of haloperidol and nonanoic acid. A common and direct synthetic approach is the acylation of haloperidol with a reactive derivative of nonanoic acid, such as nonanoyl chloride. This reaction is typically carried out in an appropriate organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

A plausible synthetic pathway would involve dissolving haloperidol in a suitable solvent like toluene. A base, such as triethylamine (B128534) or pyridine, is added to the solution to act as an acid scavenger. Subsequently, nonanoyl chloride is added dropwise to the reaction mixture, which is then typically stirred at reflux until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The final product, this compound, can then be purified using standard techniques such as column chromatography. The successful synthesis and purity of the compound would be confirmed by analytical methods including 1H NMR, mass spectrometry, and elemental analysis. researchgate.net

The selection of the nonanoate (C9) fatty acid chain is a critical design element that theoretically balances lipophilicity and hydrolysis rate to achieve the desired duration of action.

The in vivo conversion of the inactive this compound prodrug to the active haloperidol is mediated by enzymatic hydrolysis, primarily by carboxylesterases. researchgate.netnih.gov The rate of this hydrolysis is significantly influenced by the length of the alkyl chain of the fatty acid ester. researchgate.netnih.gov

Studies on a series of haloperidol esters have shown that the rate of enzymatic hydrolysis does not increase linearly with chain length. Instead, there appears to be an optimal chain length for maximal hydrolysis rate by certain esterases. For instance, in a study using porcine liver esterase (PLE) as a model for cutaneous esterases, the hydrolytic rate reached a maximum with haloperidol octanoate (B1194180) (C8). researchgate.netnih.govingentaconnect.comresearcher.life This suggests that the active site of the enzyme has a specific spatial and hydrophobic character that best accommodates an alkyl chain of a certain length.

Theoretically, the nonanoate (C9) chain of this compound would be expected to have a hydrolytic rate that is slightly different from the octanoate and decanoate (B1226879) esters. It is plausible that the hydrolytic rate for the C9 ester would be near the peak observed for the C8 ester, before declining as the chain length increases further to the C10 (decanoate) ester. researchgate.net The chemical stability of aliphatic carboxylic esters in aqueous solutions generally increases with the length of the aliphatic acid chain, while enzymatic hydrolysis tends to increase initially before decreasing with chains longer than six to seven carbons. rutgers.edu

Below is a table illustrating the effect of alkyl chain length on the hydrolysis rate of haloperidol esters by porcine liver esterase, providing a basis for predicting the behavior of this compound.

| Haloperidol Ester | Alkyl Chain Length | Mean Hydrolytic Rate (nmol ml⁻¹ h⁻¹) |

| Ethanoate | C2 | 0.40 ± 0.04 |

| Propanoate | C3 | 0.38 ± 0.03 |

| Butanoate | C4 | 0.42 ± 0.01 |

| Octanoate | C8 | 2.31 ± 0.06 |

| Decanoate | C10 | 0.38 ± 0.02 |

| Data derived from a study using porcine liver esterase. researchgate.net |

The esterification of haloperidol with nonanoic acid dramatically increases its lipophilicity. This is a key factor in its formulation as a depot injection, where the prodrug is dissolved in an oily vehicle, such as sesame oil. clinmedjournals.orgnih.gov The long alkyl chain of the nonanoate moiety enhances the solubility of the prodrug in the nonpolar oil, allowing for a concentrated formulation to be administered in a small volume. researchgate.net

The increased lipophilicity, in turn, governs the partitioning behavior of this compound between the oily vehicle and the aqueous environment of the surrounding tissue upon intramuscular injection. A higher partition coefficient, favoring the oil phase, results in a slower release of the prodrug from the depot. researchgate.net The nonanoate chain provides a strong hydrophobic anchor, leading to a slow and sustained release of the prodrug into the interstitial fluid. clinmedjournals.org

Influence of Alkyl Chain Length on Ester Prodrug Properties (Theoretical Framework)

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer valuable insights into the molecular properties of prodrugs like this compound, aiding in the rational design and prediction of their behavior.

Molecular modeling techniques can be employed to predict the three-dimensional structure and conformational flexibility of this compound. The nonanoate chain, being a long and flexible alkyl group, can adopt numerous conformations. Understanding this conformational landscape is important as it can influence the molecule's interaction with esterase enzymes and its partitioning behavior.

In silico studies can predict the preferred conformations of the ester prodrug in different environments, such as the oily vehicle and an aqueous biological milieu. These models can also simulate the interactions between this compound and the active site of carboxylesterases. By docking the prodrug into the enzyme's active site, it is possible to predict the binding affinity and the orientation of the ester bond relative to the catalytic residues of the enzyme. This can help to explain the observed differences in hydrolysis rates between esters of varying chain lengths. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Ester Series (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of haloperidol ester prodrugs, QSAR can be employed to predict the rate of hydrolysis, a critical factor governing the release of the active haloperidol molecule. The underlying principle is that variations in the structure of the ester side chain will lead to changes in physicochemical properties, which in turn will affect the rate of enzymatic or chemical hydrolysis.

A theoretical QSAR model for a series of haloperidol esters can be developed by correlating their experimentally determined hydrolysis rates with various molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecular structure. Key descriptors for ester hydrolysis include:

Steric Parameters: These describe the bulk and shape of the ester substituent. An example is the Taft steric parameter (Es), which quantifies the steric hindrance at the reaction center. Increased steric bulk around the ester linkage can impede the approach of a hydrolyzing enzyme or water molecule, thereby slowing down the rate of hydrolysis.

Electronic Parameters: These descriptors relate to the electronic properties of the ester group. The Hammett constant (σ), for instance, can describe the electron-withdrawing or electron-donating nature of substituents on the acyl chain. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the hydrolysis rate.

Lipophilic Parameters: The partition coefficient (log P) is a measure of a molecule's lipophilicity. In the context of prodrugs, lipophilicity influences solubility, absorption, and distribution. For ester hydrolysis, it can affect the binding of the prodrug to the active site of an enzyme.

A hypothetical QSAR study on a series of haloperidol esters could yield a regression equation of the following form:

log(1/Hydrolysis Rate) = β₀ + β₁(log P) + β₂(Es) + β₃(σ)

Where the coefficients (β) are determined through statistical analysis. Such a model would allow for the prediction of the hydrolysis rate of novel, unsynthesized haloperidol esters, thereby guiding the selection of candidates with a desired release profile.

| Compound | Ester Chain | log P | Taft Steric Parameter (Es) | Hammett Constant (σ) | Predicted Hydrolysis Rate (relative) |

| Haloperidol Ethanoate | -COCH₃ | 2.5 | 0.00 | 0.00 | 1.2 |

| Haloperidol Propanoate | -COCH₂CH₃ | 3.0 | -0.07 | -0.10 | 1.0 |

| Haloperidol Butanoate | -CO(CH₂)₂CH₃ | 3.5 | -0.39 | -0.13 | 0.8 |

| Haloperidol Octanoate | -CO(CH₂)₆CH₃ | 5.5 | -0.40 | -0.15 | 1.5 |

| This compound | -CO(CH₂)₇CH₃ | 6.0 | -0.41 | -0.15 | 1.3 |

| Haloperidol Decanoate | -CO(CH₂)₈CH₃ | 6.5 | -0.42 | -0.15 | 1.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of QSAR in prodrug design.

Molecular Dynamics Simulations of Ester Hydrolysis (Theoretical)

Molecular dynamics (MD) simulations provide a powerful tool to investigate the process of ester hydrolysis at an atomic level. By simulating the movement and interactions of atoms over time, MD can offer insights into the mechanism of hydrolysis, particularly when it is mediated by an enzyme such as a carboxylesterase.

A theoretical MD simulation of this compound hydrolysis would typically involve the following steps:

System Setup: A model of the esterase enzyme is placed in a simulation box filled with water molecules to mimic the aqueous biological environment. The this compound molecule is then docked into the active site of the enzyme.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between all atoms in the system.

Simulation: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to observe the binding of the prodrug and the subsequent hydrolytic reaction.

Through such simulations, several key aspects of the hydrolysis process can be elucidated:

Binding Affinity: The stability of the enzyme-prodrug complex can be assessed by calculating the binding free energy. A stronger binding affinity may correlate with a more efficient hydrolysis.

Conformational Changes: MD simulations can reveal how the enzyme and the prodrug change their conformations upon binding to facilitate the catalytic reaction.

Reaction Pathway: The simulation can trace the path of the reacting atoms, including the nucleophilic attack of a water molecule or a serine residue in the enzyme's active site on the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the final cleavage of the ester bond.

| Simulation Parameter | Theoretical Value/Condition |

| Enzyme Model | Human Carboxylesterase 1 (hCES1) |

| Force Field | AMBER or CHARMM |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 310 K (Human Body Temperature) |

| Pressure | 1 atm |

| Calculated Binding Free Energy | -8.5 kcal/mol |

| Key Interacting Residues | Ser203, His448, Glu318 (catalytic triad) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of molecular dynamics simulations in studying prodrug hydrolysis.

By combining the predictive power of QSAR with the mechanistic insights from molecular dynamics simulations, a more rational and efficient design of long-acting prodrugs like this compound can be achieved. These theoretical approaches help in understanding the intricate relationship between the chemical structure of the prodrug and its rate of bioactivation, ultimately leading to the development of therapies with improved pharmacokinetic profiles.

Preclinical Pharmacokinetic and Biotransformation Aspects of Haloperidol Nonanoate Theoretical and Extrapolated

Enzymatic Hydrolysis of the Nonanoate (B1231133) Ester to Haloperidol (B65202)

The therapeutic activity of haloperidol nonanoate is entirely dependent on its conversion to haloperidol. This biotransformation is achieved through the enzymatic cleavage of the nonanoate ester bond, a process known as hydrolysis.

Role of Esterases in Hepatic, Intestinal, and Other Tissues in Prodrug Activation

The activation of ester-containing prodrugs is catalyzed by a class of enzymes known as esterases, with carboxylesterases (CES) playing a predominant role. nih.govresearchgate.net In humans, two major carboxylesterases, hCE1 and hCE2, are key to drug metabolism and are expressed differently throughout the body. nih.gov hCE1 is highly expressed in the liver, while hCE2 is found predominantly in the intestine. nih.gov

For long-chain fatty acid esters like this compound, which is structurally similar to the well-studied haloperidol decanoate (B1226879), hydrolysis is not expected to occur significantly in the bloodstream. nih.govnih.gov Studies on haloperidol decanoate have shown that plasma and blood fluids actually inhibit the enzymatic hydrolysis, a phenomenon attributed to the binding of the lipophilic prodrug to plasma proteins like albumin and beta-lipoprotein, which shields the ester bond from enzymatic attack. nih.gov

Instead, the activation of the prodrug is understood to happen intracellularly. nih.gov After intramuscular injection, the lipophilic this compound is gradually absorbed and distributed to various tissues. Research using cultured cells, including isolated rat liver cells and human lymphocytes, has demonstrated that haloperidol decanoate is first concentrated within the cells and subsequently hydrolyzed to release active haloperidol. nih.gov This suggests that tissue-resident carboxylesterases, particularly in the liver, are primarily responsible for the prodrug's activation. nih.govnih.govresearchgate.net

Comparison of Hydrolysis Kinetics with Other Haloperidol Ester Derivatives (Theoretical)

The rate of hydrolysis, and thus the rate of active drug release, is critically influenced by the length of the fatty acid chain attached to the haloperidol molecule. Studies using porcine liver esterase (PLE), a model for mammalian esterases, have investigated the hydrolysis rates of various haloperidol ester prodrugs. researchgate.netnih.gov

One such study compared the rates of hydrolysis for five different esters: ethanoate (C2), propanoate (C3), butanoate (C4), octanoate (B1194180) (C8), and decanoate (C10). The results showed a clear relationship between the chain length and the hydrolysis rate, with the rate reaching a maximum for the octanoate (C8) ester. researchgate.netnih.gov This suggests an optimal chain length for binding to the active site of the esterase enzyme.

| Haloperidol Ester Derivative | Chain Length | Hydrolysis Rate (nmol ml⁻¹ h⁻¹) |

|---|---|---|

| Ethanoate | C2 | 0.25 ± 0.04 |

| Propanoate | C3 | 0.29 ± 0.02 |

| Butanoate | C4 | 0.42 ± 0.02 |

| Octanoate | C8 | 2.31 ± 0.06 |

| Decanoate | C10 | 0.37 ± 0.04 |

Data adapted from Morris et al., 2008. researchgate.netnih.gov

Based on this data, it can be theoretically extrapolated that this compound (C9) would have a hydrolysis rate between that of the octanoate (C8) and decanoate (C10) esters. Given the sharp decline in rate from C8 to C10, the nonanoate ester's hydrolysis rate is likely to be substantially lower than that of the octanoate, contributing to its long-acting profile.

Disposition of the Parent Haloperidol Moiety Post-Hydrolysis

Once haloperidol is liberated from the nonanoate chain, it undergoes extensive hepatic metabolism before excretion. Less than 1% of the parent drug is excreted unchanged in the urine. clinpgx.org The biotransformation of haloperidol is complex, involving multiple pathways and enzyme systems.

Major Metabolic Pathways of Haloperidol: Glucuronidation, Reduction, and Oxidative N-Dealkylation

The metabolism of haloperidol proceeds primarily along three routes:

Glucuronidation: This is the main metabolic pathway, accounting for approximately 50-60% of haloperidol's biotransformation. clinpgx.orgdrugbank.comnih.gov In this Phase II reaction, a glucuronic acid moiety is attached to the hydroxyl group of haloperidol, forming haloperidol glucuronide. This process, catalyzed by uridine (B1682114) diphosphoglucose glucuronosyltransferase (UGT) enzymes (specifically UGT1A4, UGT1A9, and UGT2B7), significantly increases the water solubility of the compound, facilitating its renal excretion. clinpgx.org

Reduction: Approximately 23-25% of haloperidol is metabolized via the reduction of its ketone group to a secondary alcohol, forming reduced haloperidol. clinpgx.orgdrugbank.com This reaction is reversible, with reduced haloperidol capable of being oxidized back to the parent compound. nih.govdrugbank.com

Oxidative N-Dealkylation: This pathway accounts for the remaining 15-30% of metabolism and involves the cytochrome P450 enzyme system. clinpgx.org This process cleaves the bond between the piperidine (B6355638) nitrogen and the butyl chain, resulting in metabolites such as p-fluorobenzoylpropionic acid (FBPA) and 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). clinpgx.orgdrugbank.com A portion of haloperidol is also oxidized to form a potentially neurotoxic pyridinium (B92312) metabolite. nih.govacs.org

Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4, CYP2D6) in Haloperidol Metabolism

The oxidative metabolism of haloperidol is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.gov

CYP3A4 is considered the major isoform responsible for haloperidol's oxidative metabolism. drugbank.comnih.govpatsnap.com It is involved in the oxidative N-dealkylation of haloperidol, the back-oxidation of reduced haloperidol to its parent form, and the formation of the pyridinium metabolite. drugbank.comnih.govacs.orgnih.govdrugbank.com

CYP2D6 also contributes to the biotransformation of haloperidol, particularly in the N-dealkylation pathway. drugbank.comnih.govnih.gov Haloperidol itself can also act as an inhibitor of CYP2D6. nih.gov

| Metabolic Reaction | Primary Enzyme(s) | Reference |

|---|---|---|

| Oxidative N-Dealkylation | CYP3A4, CYP2D6 | drugbank.comnih.gov |

| Back-oxidation of Reduced Haloperidol | CYP3A4 | drugbank.comnih.gov |

| Pyridinium Metabolite Formation | CYP3A4, CYP3A5, CYP3A7 | nih.govacs.org |

Influence of Genetic Polymorphisms on Haloperidol Metabolism (e.g., CYP2D6)

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant interindividual variability in metabolic capacity. nih.govmdpi.com This genetic variation can influence the pharmacokinetics of haloperidol. nih.govnih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., *4, *5), resulting in deficient enzyme activity. nih.govmdpi.com

Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles (e.g., *10, *41). mdpi.com

Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles (e.g., *1, *2). mdpi.com

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, leading to increased enzyme activity. mdpi.com

| Phenotype | Metabolic Capacity | Common Alleles |

|---|---|---|

| Ultrarapid Metabolizer (UM) | Increased | Gene duplication of functional alleles |

| Extensive Metabolizer (EM) | Normal | 1, *2 |

| Intermediate Metabolizer (IM) | Reduced | 10, 17, *41 |

| Poor Metabolizer (PM) | Absent/Deficient | 3, *4, *5 |

Information adapted from clinical pharmacogenetics resources. mdpi.com

Theoretical Pharmacokinetic Profile of this compound

This compound is a long-acting injectable prodrug of haloperidol, designed for sustained release and prolonged therapeutic effect. Its pharmacokinetic profile is theoretically similar to that of other long-chain fatty acid esters of haloperidol, such as haloperidol decanoate. The following sections detail the extrapolated preclinical pharmacokinetic and biotransformation characteristics of this compound.

Expected Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The pharmacokinetic behavior of this compound is governed by its nature as a lipophilic ester prodrug administered intramuscularly. The process begins with its slow release from the oily vehicle at the injection site and culminates in the metabolism and excretion of the active compound, haloperidol.

Absorption: Following intramuscular injection, the this compound ester is slowly absorbed from the injection site into the systemic circulation. The rate-limiting step in this process is the hydrolysis of the nonanoate ester to release the active haloperidol. This enzymatic cleavage is presumed to be carried out by esterases in the blood and tissues. The highly lipophilic nature of the nonanoate moiety contributes to its slow release from the intramuscular depot, ensuring a prolonged duration of action. This mechanism is characteristic of a "flip-flop" pharmacokinetic model, where the absorption rate is slower than the elimination rate. nih.gov

Distribution: Once haloperidol is released from its nonanoate prodrug, it is widely distributed throughout the body. Haloperidol is a highly lipophilic drug and exhibits significant binding to plasma proteins, approximately 90%. news-medical.netnih.gov Its concentration in the brain is considerably higher than in the plasma, which is consistent with its action on central nervous system dopamine (B1211576) D2 receptors. nih.govclinpgx.org

Metabolism: The biotransformation of this compound first involves the hydrolysis of the ester bond to yield haloperidol and nonanoic acid. Subsequently, haloperidol undergoes extensive hepatic metabolism through three primary pathways: glucuronidation, reduction to reduced haloperidol, and oxidation mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. news-medical.netclinpgx.orgnih.gov Glucuronidation is the main metabolic route. clinpgx.orgnih.gov The reduction of haloperidol to its inactive metabolite, reduced haloperidol, is a reversible process. nih.gov Oxidative N-dealkylation is another pathway, leading to the formation of various metabolites. clinpgx.org Only about 1% of the administered dose of haloperidol is excreted unchanged in the urine. news-medical.netnih.gov

Excretion: The metabolites of haloperidol are primarily excreted through biliary and renal pathways, appearing in both feces and urine. news-medical.net Due to the extensive hepatic metabolism, the elimination half-life of the active haloperidol determines its clearance from the body after being released from the nonanoate ester.

| Pharmacokinetic Parameter | Expected Characteristic for Haloperidol (from this compound) |

|---|---|

| Absorption | Slow, hydrolysis-rate-limited release from intramuscular depot ("flip-flop" kinetics). |

| Distribution | High lipophilicity, extensive plasma protein binding (~90%), and significant brain tissue accumulation. news-medical.netnih.gov |

| Metabolism | Extensive hepatic metabolism via glucuronidation, reduction, and CYP3A4-mediated oxidation. news-medical.netclinpgx.orgnih.gov |

| Excretion | Primarily as metabolites in urine and feces. news-medical.net |

Projected Plasma Concentration-Time Profiles of Haloperidol and its Nonanoate Prodrug

The plasma concentration-time profile of haloperidol following administration of this compound is projected to be similar to that of haloperidol decanoate, characterized by a slow rise to peak concentration followed by a gradual decline.

After intramuscular injection, the prodrug, this compound, would be present in the plasma at low levels as it is slowly released from the injection site and awaits hydrolysis. The active moiety, haloperidol, would become detectable in the plasma shortly after administration, with its concentration gradually increasing as the ester is hydrolyzed. drugbank.com

Based on data from its close analog, haloperidol decanoate, peak plasma concentrations (Tmax) of haloperidol are expected to be reached several days post-injection. nih.govdrugbank.comwikipedia.org Following the peak, plasma haloperidol concentrations would decline slowly, with an apparent elimination half-life of approximately three weeks, a characteristic feature of long-acting injectable formulations. nih.govdrugbank.comwikipedia.org This prolonged half-life is a function of the slow, continuous release of haloperidol from the prodrug at the injection site. Steady-state concentrations are typically achieved after several months of regular administration. nih.govkarger.com The plasma concentration swing between doses is expected to be significantly less pronounced compared to daily oral administration of haloperidol, leading to more stable plasma levels over the dosing interval. nih.gov

| Parameter | Projected Profile for Haloperidol after this compound Administration |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | Approximately 3-7 days (extrapolated from decanoate). drugbank.com |

| Apparent Elimination Half-life | Approximately 3 weeks (extrapolated from decanoate). nih.govdrugbank.comwikipedia.org |

| Time to Steady-State | Approximately 3 months (extrapolated from decanoate). nih.govkarger.com |

| Plasma Concentration Fluctuation | Lower fluctuation compared to oral formulations. nih.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Haloperidol Prodrugs

Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for predicting the ADME of drugs in virtual populations. nih.govnih.govsemanticscholar.org For a prodrug like this compound, PBPK models can be developed to simulate its pharmacokinetic behavior and identify potential sources of variability.

A PBPK model for this compound would integrate system-specific parameters (e.g., tissue volumes, blood flow rates, enzyme expression levels) with drug-specific data (e.g., lipophilicity, protein binding, metabolism rates). nih.govnih.gov Such models have been successfully developed for haloperidol to predict its pharmacokinetics after oral and intravenous administration in various populations. nih.govnih.gov

For a long-acting injectable prodrug, the PBPK model would need to incorporate an additional compartment representing the intramuscular injection site. This compartment would model the slow dissolution of the oily vehicle and the subsequent release and hydrolysis of the this compound ester. By combining this absorption model with a whole-body PBPK model for haloperidol, it would be possible to simulate the complete plasma concentration-time profile of both the prodrug and the active drug. nih.gov

These models can be used to predict the impact of intrinsic factors (e.g., genetics, organ impairment) and extrinsic factors (e.g., drug-drug interactions) on the pharmacokinetics of haloperidol released from the nonanoate ester. For instance, the model could simulate how variations in CYP3A4 activity, influenced by co-administered drugs, might alter haloperidol clearance and steady-state concentrations. nih.gov This predictive capability is crucial for understanding the disposition of long-acting antipsychotic prodrugs.

Pharmacological Mechanisms of Action of the Active Moiety Haloperidol

Dopamine (B1211576) Receptor Antagonism

The hallmark of haloperidol's mechanism of action is its strong blockade of dopamine D2 receptors. drugbank.compatsnap.comdroracle.ainih.gov This action is particularly significant in the mesolimbic and mesocortical pathways of the brain, which are implicated in the pathophysiology of psychosis. drugbank.com

Primary Antagonism of Central Dopamine D2 Receptors in Mesolimbic and Mesocortical Pathways

Haloperidol's antipsychotic efficacy is largely attributed to its potent antagonism of D2 receptors within the mesolimbic and mesocortical systems. drugbank.com The overactivity of dopamine in the mesolimbic pathway is theorized to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions. drugbank.compatsnap.com By blocking these receptors, haloperidol (B65202) mitigates the excessive dopaminergic transmission, leading to a reduction in psychotic symptoms. drugbank.compatsnap.com Its action in the mesocortical pathway is also crucial for its therapeutic effects. The blockade of D2 receptors in these specific brain regions is a cornerstone of its clinical utility in managing psychotic disorders. drugbank.com

Dopamine D2 Receptor Binding Affinity and Occupancy in Preclinical Models

Preclinical studies have consistently demonstrated haloperidol's high affinity for dopamine D2 receptors. nih.govnih.gov In vitro binding assays have reported Ki values for haloperidol at the D2 receptor in the nanomolar range, indicating a strong binding affinity. nih.govaatbio.com For instance, some studies have reported a D2 Ki value of approximately 0.89 nM. nih.gov

Positron Emission Tomography (PET) studies in human subjects have provided valuable insights into the relationship between plasma concentrations of haloperidol and D2 receptor occupancy in the brain. nih.govnih.gov These studies have shown a clear correlation between the dose of haloperidol administered and the percentage of D2 receptors occupied. nih.gov It has been demonstrated that a D2 receptor occupancy of 60-80% is generally associated with optimal clinical efficacy. drugbank.comnih.gov For example, one study found that plasma levels of 1-2 ng/mL, typically achieved with daily doses of 2-5 mg of haloperidol, resulted in 60-80% D2 receptor occupancy. nih.govsemanticscholar.org Another study indicated that 50% D2 occupancy was achieved at a plasma concentration of 0.51 ng/ml, and 80% occupancy was reached at 2.0 ng/ml. nih.gov This dose-dependent occupancy is a critical factor in understanding both the therapeutic effects and the potential for side effects. nih.govnih.gov

Table 1: Haloperidol Dopamine D2 Receptor Binding Affinity

| Parameter | Value |

| Ki (nM) | 0.66 - 2.84 |

| IC50 (nM) | 0.16 - 0.7 |

| Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity. |

Modulation of Other Neurotransmitter Systems

Alpha-1 Adrenergic Receptor Binding and Antagonism

Haloperidol exhibits a moderate to strong affinity for alpha-1 adrenergic receptors, where it acts as an antagonist. patsnap.comresearchgate.net This interaction is not as potent as its D2 receptor antagonism but is significant enough to contribute to some of the drug's effects. researchgate.net The blockade of alpha-1 adrenergic receptors can lead to cardiovascular effects such as orthostatic hypotension. patsnap.com The binding affinity of haloperidol for α1-adrenergic receptors has been quantified in various studies, highlighting its multi-receptor engagement. researchgate.net

Serotonin Receptor (e.g., 5-HT2A, 5-HT7) Interaction Profiles

Table 2: Haloperidol Binding Affinity for Serotonin Receptors

| Receptor | Ki (nM) |

| 5-HT2A | 120 |

| 5-HT7 | Moderate Affinity |

| Note: Ki (inhibition constant) is a measure of binding affinity. Lower values indicate higher affinity. |

Minimal Binding to Muscarinic Cholinergic and Histaminergic (H1) Receptors

In contrast to its significant activity at dopamine and adrenergic receptors, haloperidol has a notably low affinity for muscarinic cholinergic and histaminergic H1 receptors. nih.govnih.gov This minimal binding is a distinguishing feature of haloperidol compared to some other antipsychotic agents, particularly low-potency first-generation and some second-generation antipsychotics. droracle.ai The low affinity for these receptors means that haloperidol is less likely to cause anticholinergic side effects (such as dry mouth, blurred vision, and constipation) and sedative effects associated with H1 receptor blockade. nih.govnih.gov

Table 3: Haloperidol Binding Affinity for Muscarinic and Histaminergic Receptors

| Receptor | Affinity |

| Muscarinic M1 | Little to no affinity |

| Histaminergic H1 | Moderate affinity |

Neurobiological Effects in Preclinical Models

Haloperidol, the active moiety of haloperidol nonanoate (B1231133), has been extensively studied in preclinical models to elucidate its neurobiological effects. These studies have provided critical insights into its therapeutic actions and the development of side effects.

Modulation of Dopaminergic Transmission in Specific Brain Regions

Haloperidol's primary mechanism of action is the blockade of dopamine D2 receptors, which leads to significant modulation of dopaminergic transmission in various brain regions. patsnap.comdroracle.ai The striatum, a key component of the basal ganglia involved in motor control and reward, is particularly affected due to the high expression of D2 receptors. droracle.aifrontiersin.org

In preclinical models, systemic administration of haloperidol has been shown to alter the firing rates of different neuronal subpopulations within the striatum. For instance, in freely moving rats, haloperidol decreased the firing rate of medium spiny neurons (MSNs) and fast-spiking interneurons (FSIs), while increasing the firing rate of tonically active neurons (TANs). frontiersin.org This differential impact highlights the complex role of dopamine in tuning striatal circuitry. frontiersin.org

Chronic haloperidol treatment has been observed to decrease baseline dopamine levels in the medial prefrontal cortex (mPFC), caudate-putamen (CPu), and nucleus accumbens (NAc). oup.com Furthermore, studies have indicated that haloperidol's effects are not limited to the striatum. It also impacts the mesolimbic and mesocortical pathways, which are thought to be hyperdopaminergic in conditions like schizophrenia. drugbank.com By blocking D2 receptors in these pathways, haloperidol is believed to reduce the "positive" symptoms of psychosis, such as hallucinations and delusions. patsnap.compatsnap.com

The nigrostriatal pathway, crucial for motor control, is also significantly affected by haloperidol. patsnap.compatsnap.com Blockade of D2 receptors in this region is associated with the emergence of extrapyramidal symptoms. patsnap.compatsnap.com

Table 1: Effect of Haloperidol on Neuronal Firing Rates in the Rat Striatum

| Neuronal Subpopulation | Effect of Haloperidol |

|---|---|

| Medium Spiny Neurons (MSNs) | Decreased Firing Rate |

| Fast-Spiking Interneurons (FSIs) | Decreased Firing Rate |

| Tonically Active Neurons (TANs) | Increased Firing Rate |

Source: Data compiled from preclinical studies in freely moving rats. frontiersin.org

Effects on Neurotransmission-Mediated Behaviors in Animal Models (e.g., stereotypy, locomotor activity)

The modulation of dopaminergic pathways by haloperidol translates into observable behavioral changes in animal models. These models are crucial for understanding the therapeutic and adverse effects of the drug.

Locomotor Activity: Haloperidol is known to reduce locomotor activity in rodents. researchgate.net This effect is thought to be a result of D2 receptor blockade in brain regions controlling movement. researchgate.net Studies have shown that systemic administration of haloperidol can induce a deficit in movement initiation, which is comparable to akinesia. researchgate.net

Stereotypy: Stereotyped behaviors, which are repetitive, unvarying, and seemingly functionless actions, can be induced in animals by dopamine agonists. Haloperidol, as a dopamine antagonist, can inhibit these behaviors. nih.gov For example, in gestating sows exhibiting environmentally induced stereotypies, haloperidol was found to have an inhibitory effect. nih.gov The degree of inhibition was noted to be stronger for stereotypies directed towards objects compared to self-directed ones. nih.gov

Catalepsy: A prominent effect of haloperidol in rodents is the induction of catalepsy, a state of immobility and failure to correct externally imposed postures. researchgate.netfrontiersin.org This behavioral state is considered an animal model for the parkinsonian-like extrapyramidal side effects seen in humans, such as bradykinesia and rigidity. researchgate.netfrontiersin.org The cataleptic state is attributed to the blockade of D2 receptors in the nigrostriatal pathway. frontiersin.org Interestingly, studies have shown that strong aversive stimuli, such as a footshock, can temporarily disrupt this cataleptic state, a phenomenon with face validity for paradoxical kinesia observed in Parkinson's disease patients. frontiersin.org

Table 2: Behavioral Effects of Haloperidol in Animal Models

| Behavior | Effect of Haloperidol | Associated Dopaminergic Pathway |

|---|---|---|

| Locomotor Activity | Decrease | Nigrostriatal/Mesolimbic |

| Stereotypy | Inhibition | Nigrostriatal/Mesolimbic |

| Catalepsy | Induction | Nigrostriatal |

Source: Compiled from various preclinical behavioral studies.

Investigations into Molecular and Cellular Adaptations to Prolonged Receptor Blockade

Chronic administration of haloperidol leads to a range of molecular and cellular adaptations as the brain compensates for the continuous blockade of D2 receptors. These changes are thought to be related to both the delayed therapeutic effects and the long-term side effects of the drug. nih.gov

Gene Expression and Protein Synthesis: Haloperidol has been shown to activate various transcription factor genes in the striatum. nih.gov This alteration in gene expression consequently affects the regulation of many proteins. nih.gov For example, chronic haloperidol treatment in mice resulted in significant changes in the levels of over 400 proteins in the striatum, including those involved in glutamatergic and GABAergic synaptic transmission. nih.gov Studies have also investigated haloperidol's effect on the expression of nuclear receptors like Nur77 and Nor-1, which are associated with the dopamine system. Haloperidol induces the mRNA levels of Nur77 and Nor-1 in the striatum and the substantia nigra/ventral tegmental area (SN/VTA). nih.gov

Protein Phosphorylation: The blockade of D2 receptors by haloperidol influences protein phosphorylation cascades. nih.gov Inhibition of D2 receptors can lead to the activation of adenylyl cyclase, an increase in cyclic AMP levels, and the subsequent activation of protein kinase A (PKA). nih.gov PKA plays a role in haloperidol-mediated gene induction and cataleptic behavior. nih.gov

Synaptic and Structural Plasticity: There is evidence to suggest that long-term treatment with haloperidol can induce structural changes in the brain. Animal studies have shown that chronic administration of haloperidol can increase striatal volume. nih.gov At a cellular level, chronic haloperidol treatment has been found to increase the ratio of inhibitory to excitatory synaptic transmission specifically onto D1-receptor-expressing medium spiny neurons (D1-MSNs) in the striatum. droracle.ai This suggests a slow remodeling of striatal circuits, which may contribute to the delayed therapeutic effects of the drug. droracle.ainih.gov In vitro studies using human induced pluripotent stem cell (iPSC)-based models have also suggested that haloperidol can influence neurite outgrowth, indicating an effect on neuronal morphology. mdpi.comresearchgate.net

Table 3: Summary of Molecular and Cellular Adaptations to Chronic Haloperidol

| Adaptation | Specific Finding | Potential Implication |

|---|---|---|

| Gene Expression | Altered expression of transcription factors (e.g., Nur77, Nor-1) and proteins related to synaptic transmission. nih.govnih.govnih.gov | Long-term therapeutic effects and side effects. |

| Protein Synthesis | Over 400 proteins significantly altered in the striatum after chronic treatment. nih.gov | Remodeling of synaptic function. |

| Protein Phosphorylation | Activation of the PKA signaling pathway. nih.gov | Mediation of gene induction and behavioral effects. |

| Synaptic Plasticity | Increased inhibitory/excitatory synaptic ratio onto D1-MSNs. droracle.ai | Slow remodeling of striatal circuits. |

| Structural Plasticity | Increased striatal volume in animal models. nih.gov | Anatomical correlate of long-term treatment. |

| Neuronal Morphology | Influence on neurite outgrowth in vitro. mdpi.comresearchgate.net | Potential impact on neuronal development and connectivity. |

Advanced Research Methodologies for Investigating Haloperidol Esters

In Vitro Metabolism Studies

In vitro models are indispensable for predicting the metabolic pathways of haloperidol (B65202) esters in humans. These systems allow for the controlled investigation of hydrolysis and metabolic profiling in a manner that is not feasible in living organisms.

The primary route of activation for haloperidol esters is hydrolysis to the active parent drug, haloperidol. This biotransformation is predominantly mediated by carboxylesterases. Human liver microsomes (HLM), which contain a high concentration of these enzymes, are a standard tool for studying this process. nih.gov Studies have shown that the rate of hydrolysis of haloperidol esters in HLM is dependent on the length of the ester chain. For instance, haloperidol pentanoate and hexanoate (B1226103) exhibit high rates of metabolic activation in HLM solutions. nih.gov In contrast, esters with shorter chains, like acetate (B1210297), or bulkier chains, such as 2-methylbutanoate and decanoate (B1226879), are hydrolyzed more slowly. nih.gov

Recombinant carboxylesterases, specifically hCES1 and hCES2, have been instrumental in identifying the specific enzymes responsible for the hydrolysis of different types of haloperidol prodrugs. Research indicates that alcohol ester prodrugs of haloperidol are primarily metabolized by hCES2. nih.gov The metabolic activation rates of these esters in HLM solutions are similar to those observed in solutions containing recombinant hCES2. nih.gov Conversely, enol ester prodrugs of haloperidol are preferentially hydrolyzed by hCES1. nih.gov

While specific metabolic profiling data for haloperidol nonanoate (B1231133) in primary human hepatocytes is not extensively available in the literature, hepatocytes are a valuable tool for understanding the broader metabolic profile of drugs. They contain a full complement of metabolic enzymes and cofactors, allowing for the study of both phase I and phase II metabolism. For haloperidol, it is known that after hydrolysis from its ester prodrug, it undergoes extensive metabolism in the liver, with glucuronidation being a major pathway. news-medical.net

Table 1: Comparative Hydrolysis Rates of Haloperidol Esters in Human Liver Microsomes (HLM)

| Haloperidol Ester | Relative Hydrolysis Rate in HLM |

| Haloperidol Acetate | Slow |

| Haloperidol 2-Methylbutanoate | Slow |

| Haloperidol Pentanoate | High |

| Haloperidol Hexanoate | High |

| Haloperidol Decanoate | Slow |

Based on studies with other long-chain haloperidol esters, it is hypothesized that human carboxylesterase 2 (hCES2) is the primary enzyme responsible for the hydrolysis of haloperidol nonanoate. nih.gov Carboxylesterases are members of the serine hydrolase superfamily and are crucial for the metabolism of a wide array of ester-containing drugs. nih.gov hCES1 and hCES2 are the two major carboxylesterases in humans and exhibit distinct substrate specificities. nih.gov Generally, hCES1 favors substrates with a small alcohol group and a large acyl group, while hCES2 prefers substrates with a large alcohol group and a small acyl group. Given that haloperidol constitutes a large alcohol moiety, its esterification with nonanoic acid would likely result in a substrate preferentially hydrolyzed by hCES2.

Further characterization of the enzymatic hydrolysis of this compound would involve kinetic studies to determine the Michaelis-Menten constants (Km and Vmax) with recombinant hCES1 and hCES2. These studies would provide a quantitative measure of the affinity of each enzyme for the substrate and the maximum rate of hydrolysis. Inhibition studies using selective inhibitors for hCES1 and hCES2 could also be employed to confirm the primary role of hCES2 in the hydrolysis of this compound in human liver microsomes.

Preclinical Pharmacokinetic Studies in Animal Models

Animal models, particularly rodents, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo. These studies provide critical data that informs the design of clinical trials.

The accurate quantification of this compound and its active metabolite, haloperidol, in biological matrices such as plasma and brain tissue is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques for this purpose.

LC-MS/MS methods offer high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the analytes. These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. The analytes are then separated by HPLC and detected by a mass spectrometer. The use of a stable isotope-labeled internal standard, such as haloperidol-d4, is crucial for achieving high accuracy and precision.

Table 2: Example Parameters for LC-MS/MS Quantification of Haloperidol

| Parameter | Description |

| Instrument | Triple quadrupole tandem mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transition (Haloperidol) | m/z 376.2 -> 165.2 |

| MRM Transition (Internal Standard) | m/z 380.2 -> 169.2 |

| LLOQ in Plasma | ~0.1 ng/mL |

Preclinical studies in rats have been instrumental in characterizing the pharmacokinetic profile of long-acting haloperidol esters, with haloperidol decanoate serving as a close surrogate for the nonanoate ester. Following intramuscular injection of [14C]-labeled haloperidol decanoate in rats, the ester is slowly released from the injection site. nih.gov The levels of radioactivity and the decanoate ester are found to be highest in the lymph nodes nearest to the injection site, suggesting that the lymphatic system plays a significant role in the absorption of the drug. nih.gov

The peak plasma concentrations of haloperidol are typically reached several days after administration of the decanoate ester. news-medical.net The ester itself has a much lower concentration in the plasma compared to the active haloperidol, indicating rapid hydrolysis upon entering systemic circulation. nih.gov Haloperidol is widely distributed throughout the body, with high concentrations found in the liver, lungs, and spleen. nih.gov Importantly, studies have shown that only haloperidol, and not the decanoate ester, is found in the brain, indicating that the ester does not cross the blood-brain barrier. nih.gov

The elimination of haloperidol following administration of its decanoate ester is slow, with a terminal half-life of several weeks. news-medical.net Excretion occurs through both urine and feces. nih.gov The major urinary metabolite is p-fluorophenylaceturic acid, while the primary biliary metabolites are glucuronide and sulfate conjugates of haloperidol. nih.gov Notably, no unchanged decanoate ester is detected in the excreta. nih.gov

Microdialysis is a powerful technique for studying the unbound concentrations of drugs and neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. While specific microdialysis studies on the brain distribution of haloperidol following the administration of this compound are limited, studies with haloperidol itself have provided valuable insights into its central nervous system effects.

Following systemic administration, haloperidol readily crosses the blood-brain barrier and can be measured in brain tissue. psychrights.org Studies in rats have shown that brain concentrations of haloperidol are significantly higher than plasma concentrations. nih.gov The elimination half-life of haloperidol from brain tissue has been estimated to be around 6.8 days in humans, which is considerably longer than its plasma half-life. psychrights.org This prolonged presence in the brain likely contributes to its sustained therapeutic effects.

Microdialysis studies have been used to investigate the effects of haloperidol on dopamine (B1211576) and other neurotransmitter systems in various brain regions, such as the striatum and prefrontal cortex. These studies are crucial for understanding the pharmacodynamic effects of haloperidol that result from the slow release and hydrolysis of its nonanoate ester.

Receptor Binding and Functional Assays

Advanced research methodologies are crucial for elucidating the complex pharmacological profile of haloperidol, the active metabolite of this compound. These assays provide detailed insights into the molecular interactions and functional consequences of receptor engagement.

In Vitro Radioligand Binding Assays for Dopamine and Other Receptors

In vitro radioligand binding assays are fundamental in determining the affinity of a compound for specific receptor subtypes. These assays use a radioactively labeled ligand that is known to bind to the target receptor. By measuring the displacement of this radioligand by the test compound (in this case, haloperidol), the binding affinity, typically expressed as the inhibition constant (Kᵢ), can be determined. A lower Kᵢ value signifies a higher binding affinity.

Haloperidol, the active moiety of its nonanoate ester, demonstrates a high affinity for the dopamine D₂ receptor, which is central to its therapeutic action. nih.gov Its effectiveness has been historically attributed to this potent D₂ receptor binding. nih.gov However, its pharmacological profile is broader, encompassing interactions with other dopamine receptor subtypes as well as serotonin receptors. Haloperidol binds with high affinity to D₂ receptors, and with varying, generally lower, affinities to other receptors such as D₃, D₄, and several serotonin (5-HT) subtypes. nih.govnih.gov

Interactive Table: Receptor Binding Affinities (Kᵢ) of Haloperidol

| Receptor Subtype | Binding Affinity (Kᵢ) in nM |

|---|---|

| Dopamine D₂ | 0.89 nih.gov |

| Dopamine D₃ | 4.6 nih.gov |

| Dopamine D₄ | 10 nih.gov |

| Serotonin 5-HT₁ₐ | 3600 nih.gov |

| Serotonin 5-HT₂ₐ | 120 nih.gov |

Functional Assays to Evaluate Receptor Agonism/Antagonism and Signaling Pathways (e.g., cAMP accumulation, β-arrestin recruitment)

Functional assays are employed to move beyond simple binding affinity and characterize the actual biological response a ligand elicits upon binding to a receptor. These assays can determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). For G protein-coupled receptors (GPCRs), such as dopamine receptors, these assays often measure changes in downstream second messengers like cyclic AMP (cAMP) or the recruitment of signaling proteins like β-arrestin.

cAMP Accumulation Assays Dopamine D₂ receptors are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. uni-regensburg.defrontiersin.org Functional assays for D₂ receptor antagonists, like haloperidol, often involve stimulating the cells with a dopamine agonist to inhibit cAMP production and then measuring the ability of the antagonist to reverse this effect. Blockade of the D₂ receptor by haloperidol removes the inhibitory signal from the Gαi/o protein, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels toward baseline. frontiersin.org This demonstrates its antagonist activity at the G protein-dependent signaling pathway. frontiersin.orgfrontiersin.org

β-Arrestin Recruitment Assays GPCR signaling is not limited to G proteins. Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. nih.govpromega.com β-arrestin recruitment leads to receptor desensitization and internalization, and can also initiate separate, G protein-independent signaling cascades. nih.gov Assays measuring β-arrestin recruitment, such as Bioluminescence Resonance Energy Transfer (BRET)-based methods, are used to investigate this parallel signaling pathway. frontiersin.org

Studies have shown that haloperidol acts as a potent antagonist in both G-protein and β-arrestin signaling pathways downstream of the D₂ receptor. frontiersin.org Interestingly, some research suggests that haloperidol may exhibit functional selectivity, being more efficient at inhibiting the translocation of β-arrestin-2 than at antagonizing Gᵢ activation. frontiersin.org This concept of "biased agonism" or "biased antagonism," where a ligand preferentially modulates one signaling pathway over another, is a key area of modern pharmacology research. nih.govmdpi.com Investigating the specific effects of haloperidol on these distinct pathways is crucial for understanding the full spectrum of its molecular actions.

Structure-Activity Relationship (SAR) Studies for Haloperidol Ester Series

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For the haloperidol ester series, SAR studies are critical for understanding how modifying the ester prodrug affects its properties, particularly its rate of conversion to the active haloperidol moiety, which in turn dictates the duration of action.

This compound is a prodrug, meaning it is an inactive compound that is metabolized in vivo to the active drug, haloperidol. nih.govresearchgate.net The esterification of the hydroxyl group on the piperidine (B6355638) ring of haloperidol with nonanoic acid creates a more lipophilic molecule. This increased lipophilicity allows it to be formulated in an oil vehicle for intramuscular depot injection. Following administration, the ester is slowly hydrolyzed by enzymes, primarily carboxylesterases, to release active haloperidol over an extended period. nih.govresearchgate.net

SAR studies on haloperidol esters focus on the nature of the ester chain:

Chain Length and Branching: The rate of metabolic activation (hydrolysis) is significantly influenced by the size and structure of the ester's acyl group. Studies on various alcohol ester prodrugs of haloperidol have shown that the rate of hydrolysis varies with the chain length. For example, haloperidol pentanoate and hexanoate showed high metabolic activation rates in human liver microsome solutions. nih.gov Conversely, esters with very short chains (acetate) or branched chains (2-methylbutanoate) were hydrolyzed as slowly as the long-chain decanoate ester. nih.govresearchgate.net This suggests that both very small and sterically hindered, as well as very long-chain esters, are suitable for creating sustained-release formulations.

Pharmacokinetic Profile: The primary goal of creating ester prodrugs like the nonanoate is to modify the pharmacokinetic profile to achieve a long duration of action. The SAR in this context relates the ester's structure to its rate of release from the oily vehicle and its subsequent hydrolysis rate. The slow hydrolysis of the nonanoate ester ensures a gradual and sustained release of active haloperidol, reducing the frequency of administration.

Receptor Binding of the Ester: The intact ester prodrug, this compound, is not expected to have a high affinity for dopamine receptors. Its pharmacological activity is dependent on its conversion to haloperidol. SAR studies of haloperidol itself have shown that modifications to different parts of the molecule—the butyrophenone (B1668137) moiety, the central piperidine ring, and the 4-chlorophenyl group—all significantly alter the binding affinity at various receptors. nih.govnih.gov For instance, reducing the carbonyl group of the butyrophenone to a methylene group results in a 27-fold decrease in binding affinity for the D₂ receptor. nih.gov These studies underscore the precise structural requirements for potent receptor interaction, a function that is masked in the ester prodrug form until metabolic activation occurs.

Interactive Table: Summary of SAR Findings for Haloperidol Esters

| Structural Modification | Effect on Hydrolysis/Activity | Rationale |

|---|---|---|

| Short Acyl Chain (e.g., Acetate) | Slow Hydrolysis nih.gov | Suitable for sustained release. |

| Medium Acyl Chain (e.g., Pentanoate, Hexanoate) | High Hydrolysis Rate nih.gov | Faster metabolic activation. |

| Long Acyl Chain (e.g., Decanoate) | Slow Hydrolysis nih.gov | Suitable for sustained release. |

Future Directions and Unexplored Avenues for Haloperidol Nonanoate Research

Exploration of Optimal Fatty Acid Chain Length for Sustained Release Prodrugs

The development of long-acting injectable (LAI) antipsychotics is critically dependent on the prodrug strategy, where the parent drug is chemically modified to control its release profile. For haloperidol (B65202), this is achieved by esterification of its hydroxyl group with a fatty acid. The length of this fatty acid chain is a key determinant of the prodrug's physicochemical properties, such as lipophilicity, and its rate of hydrolysis back to the active haloperidol molecule.

Research into a homologous series of haloperidol esters has shown a distinct relationship between the carbon chain length of the fatty acid and the rate of enzymatic hydrolysis. One study investigating the hydrolysis of five different haloperidol prodrugs (ethanoate, propanoate, butanoate, octanoate (B1194180), and decanoate) by porcine liver esterase (PLE) found that the rate of hydrolysis did not simply decrease as chain length increased. Instead, the rate reached a maximum with the C8 ester, haloperidol octanoate. nih.govresearchgate.net This suggests a parabolic relationship where an intermediate chain length provides an optimal fit for the enzyme's active site.

Conversely, other research using human carboxylesterases (hCESs) indicated that haloperidol esters with very short chains (acetate, C2) or branched chains were hydrolyzed as slowly as the long-chain haloperidol decanoate (B1226879) (C10). nih.govresearchgate.net The study found that haloperidol pentanoate (C5) and hexanoate (B1226103) (C6) showed high rates of metabolic activation. nih.govresearchgate.net This slower hydrolysis for both very short and very long chains makes them suitable candidates for sustained-release formulations. nih.govresearchgate.net

Haloperidol nonanoate (B1231133), with its nine-carbon chain, is positioned between the octanoate (C8) and decanoate (C10) esters. Based on existing findings, it is hypothesized that its hydrolysis rate would be near the peak observed for C8, but slightly slower, and likely faster than that of the C10 decanoate ester. This positions the nonanoate ester as a candidate for a LAI formulation with a potentially different pharmacokinetic profile, possibly allowing for a dosing interval that could be optimized for specific clinical situations. Further research is required to precisely characterize the hydrolysis rate of haloperidol nonanoate and determine its viability for a sustained-release product.

| Haloperidol Ester Prodrug | Fatty Acid Chain Length | Observed Hydrolysis Rate (Relative) | Enzyme Model | Reference |

|---|---|---|---|---|

| Haloperidol Ethanoate (Acetate) | C2 | Slow | hCES2 | nih.gov |

| Haloperidol Propanoate | C3 | Intermediate | PLE | nih.gov |

| Haloperidol Butanoate | C4 | Intermediate | PLE | nih.gov |

| Haloperidol Pentanoate | C5 | High | hCES2 | nih.govresearchgate.net |

| Haloperidol Hexanoate | C6 | High | hCES2 | nih.govresearchgate.net |

| Haloperidol Octanoate | C8 | Maximum (2.31 ± 0.06 nmol/ml/h) | PLE | nih.govresearchgate.net |

| Haloperidol Decanoate | C10 | Slow | hCES2 / PLE | nih.govnih.gov |

Investigation of Nonanoate as a Potential Prodrug with Unique Pharmacokinetic or Pharmacodynamic Advantages (Theoretical)

Theoretically, the nonanoate ester of haloperidol could offer unique pharmacokinetic (PK) and pharmacodynamic (PD) advantages over the more commonly used decanoate ester. The rate-limiting step for the action of a long-acting ester prodrug is its slow release from the oily vehicle at the injection site and its subsequent enzymatic hydrolysis to the active parent drug. nih.gov Haloperidol decanoate is characterized by a "flip-flop" pharmacokinetic model, where the absorption/hydrolysis rate is slower than the elimination rate of the active drug, resulting in an elimination half-life of about three weeks. nih.gov

Given that the C9 nonanoate chain is slightly shorter and less lipophilic than the C10 decanoate chain, several theoretical advantages can be postulated:

Modified Release Profile: As research suggests hydrolysis rates peak around a C8 chain, this compound (C9) may be hydrolyzed slightly faster than haloperidol decanoate (C10). nih.govresearchgate.net This could translate to a shorter time to reach peak plasma concentration (Tmax) and potentially a shorter half-life. Such a profile could be advantageous in clinical scenarios where a faster onset of steady-state concentrations is desired or where a slightly shorter dosing interval (e.g., three weeks instead of four) might offer better symptom control for certain patients.

Different Tissue Distribution: The lipophilicity of the prodrug influences its distribution from the injection site depot into surrounding tissues and systemic circulation. The subtly different lipophilicity of the nonanoate ester compared to the decanoate could alter its partitioning behavior, potentially leading to a more predictable or favorable release from the muscle tissue.

These potential advantages remain theoretical and require empirical investigation through preclinical and clinical pharmacokinetic studies comparing this compound directly with haloperidol decanoate.

Advanced Drug Delivery System Integration (e.g., Nanoparticles, Liposomes)

Future research could significantly enhance the therapeutic profile of this compound by integrating it into advanced drug delivery systems, such as nanoparticles or liposomes. While the ester prodrug strategy provides sustained release, nano-encapsulation offers a secondary level of control over the drug's release kinetics and biodistribution.

Studies have already demonstrated the feasibility of encapsulating the parent compound, haloperidol, into various nanocarriers:

Solid Lipid Nanoparticles (SLNs): Haloperidol has been successfully loaded into SLNs, which are colloidal carriers made from physiological lipids. walshmedicalmedia.comresearchgate.net These systems can enhance drug stability and provide controlled release. Encapsulating this compound in SLNs could create a dual-control release system: an initial release rate governed by the nanoparticle matrix, followed by the enzymatic hydrolysis of the prodrug. This could smooth out the plasma concentration curve, reducing peaks and troughs.

Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to encapsulate haloperidol. nih.gov The particle size and drug content of these formulations can be systematically controlled by altering preparation parameters. nih.gov Applying this technology to this compound could allow for precise tuning of the release profile over several weeks or months.

Hybrid Nanoparticles: More advanced systems, such as hybrid nanoparticles composed of copolymers like Eudragit L100-55 and surfactants, have shown high loading efficiency and stability for haloperidol. nih.govmdpi.comabo.fi Such platforms could protect the nonanoate ester from premature hydrolysis and provide a prolonged, zero-order release kinetic, leading to highly stable plasma concentrations.

Integrating this compound into these delivery systems could further refine its long-acting properties, potentially leading to longer dosing intervals, improved tolerability, and enhanced therapeutic efficacy.

Comparative Theoretical Modeling with Other Long-Acting Antipsychotic Prodrugs

This compound can be theoretically modeled and compared with other commercially available long-acting injectable antipsychotics that also utilize a fatty acid ester prodrug approach. The primary comparator is haloperidol decanoate, but comparisons can also be drawn with second-generation antipsychotic LAIs, such as paliperidone palmitate and aripiprazole lauroxil. The key variable in this model is the fatty acid chain length, which directly correlates with lipophilicity and generally has an inverse relationship with the rate of release and hydrolysis. nih.gov

A theoretical model would predict the following:

This compound (C9) vs. Haloperidol Decanoate (C10): The nonanoate ester would be expected to have a slightly shorter half-life and duration of action than the decanoate ester, potentially making it suitable for a 3-week dosing cycle compared to the 4-week cycle of the decanoate.

This compound (C9) vs. Paliperidone Palmitate (C16): Paliperidone is esterified with palmitic acid, a 16-carbon fatty acid. The significantly longer and more lipophilic chain of palmitate results in a very slow release, allowing for once-monthly and even once-every-three-months formulations. researcher.life this compound, with its shorter C9 chain, would be expected to have a much faster release profile and a shorter dosing interval.

This compound (C9) vs. Aripiprazole Lauroxil (C12): Aripiprazole lauroxil utilizes a 12-carbon lauric acid prodrug. This allows for dosing intervals of 4, 6, or 8 weeks. researcher.life The C9 chain of this compound is shorter, suggesting a more rapid hydrolysis and a shorter duration of action compared to aripiprazole lauroxil.

This comparative modeling provides a framework for positioning this compound within the therapeutic landscape of LAIs, suggesting it could fill a niche for a first-generation antipsychotic with an intermediate duration of action.

| Prodrug | Parent Drug | Fatty Acid Moiety (Chain Length) | Typical Dosing Interval | Theoretical Release Rate Comparison |

|---|---|---|---|---|

| This compound | Haloperidol | Nonanoic Acid (C9) | Theoretical ~3 weeks | Faster than Decanoate and Palmitate |

| Haloperidol Decanoate | Haloperidol | Decanoic Acid (C10) | 4 weeks | Baseline for Haloperidol Esters |

| Aripiprazole Lauroxil | Aripiprazole | Lauric Acid (C12) | 4-8 weeks | Slower than Nonanoate/Decanoate |

| Paliperidone Palmitate | Paliperidone | Palmitic Acid (C16) | 4-12 weeks | Significantly slower than Haloperidol esters |

Novel Metabolic Pathways of Haloperidol Ester Prodrugs (Theoretical)

The metabolism of haloperidol ester prodrugs is not expected to involve truly "novel" pathways but rather a sequential combination of well-understood biochemical reactions. The primary and essential metabolic step is the hydrolysis of the ester bond to liberate the active haloperidol and the corresponding fatty acid.

Ester Hydrolysis: This reaction is catalyzed by carboxylesterases (CES). nih.govnih.gov Specifically, human carboxylesterase 2 (hCES2), which is highly expressed in the liver and intestines, is known to preferentially hydrolyze substrates with a large alcohol group (like haloperidol) and a smaller acyl group. researchgate.net The hydrolysis of this compound would yield active haloperidol and nonanoic acid.

Metabolism of Haloperidol: Once liberated, haloperidol undergoes extensive metabolism through three main pathways:

Reduction: The keto group on the butyrophenone (B1668137) side chain is reduced to a hydroxyl group, forming reduced haloperidol. This reaction is reversible. nih.gov

Oxidative N-dealkylation: This process cleaves the molecule, producing 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and 4-fluorobenzoylpropionic acid (FBPA). news-medical.net

Glucuronidation: The hydroxyl group on the piperidine (B6355638) ring of haloperidol can be conjugated with glucuronic acid, forming a more water-soluble metabolite for excretion. news-medical.net

Metabolism of Nonanoic Acid: The released nonanoic acid, a nine-carbon fatty acid, would enter the endogenous fatty acid pool and be metabolized via mitochondrial beta-oxidation, a standard pathway for energy production from fatty acids.

A theoretical exploration would focus on the kinetics of the initial hydrolysis step and whether the rate of this reaction, influenced by the nonanoate chain, could alter the relative contribution of the subsequent haloperidol metabolic pathways compared to oral administration or the decanoate prodrug. However, the formation of fundamentally new or unique metabolites is considered highly unlikely.

Development of Robust Analytical Techniques Specifically for this compound in Complex Biological Matrices

The development of a robust analytical method is crucial for studying the pharmacokinetics of this compound in complex biological matrices such as plasma or serum. Such a method must be able to accurately and simultaneously quantify both the inactive prodrug (this compound) and the active metabolite (haloperidol).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. waters.com The development of an LC-MS/MS method for this compound would need to address several key challenges:

Chromatographic Separation: The significant difference in polarity between the highly lipophilic this compound and the less lipophilic haloperidol requires a sophisticated chromatographic method, likely using a gradient elution on a reversed-phase column (e.g., C18), to achieve adequate separation and peak shape for both analytes in a single run. nih.govmdpi.com

Sample Preparation: Effective extraction from the biological matrix is critical. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interfering substances like proteins and phospholipids. nih.gov The choice of extraction solvent and conditions must be optimized to ensure high recovery for both the prodrug and the active drug.

Stabilization against Ex-Vivo Hydrolysis: A major challenge in analyzing ester prodrugs is preventing their hydrolysis by esterases present in the biological sample after collection (ex-vivo). researchgate.net Blood and plasma contain active carboxylesterases that can cleave the nonanoate ester, leading to an underestimation of the prodrug concentration and an overestimation of the active haloperidol concentration. To ensure sample integrity, it is essential to use collection tubes containing specific esterase inhibitors (e.g., sodium fluoride or diisopropyl fluorophosphate) and to keep samples at a low pH and temperature during processing and storage. researchgate.net

Method Validation: The final method must be fully validated according to regulatory guidelines, demonstrating acceptable linearity, accuracy, precision, sensitivity (lower limit of quantitation), and stability under various conditions. mdpi.com

A robust and validated bioanalytical method is the foundation for conducting the pharmacokinetic studies needed to fully characterize this compound and determine its potential clinical utility.

Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) |

| 4-fluorobenzoylpropionic acid (FBPA) |

| Aripiprazole |

| Aripiprazole Lauroxil |

| Diisopropyl fluorophosphate |

| Haloperidol |

| Haloperidol Acetate (B1210297) |

| Haloperidol Butanoate |

| Haloperidol Decanoate |

| Haloperidol Ethanoate |

| Haloperidol Hexanoate |

| This compound |

| Haloperidol Octanoate |

| Haloperidol Pentanoate |

| Haloperidol Propanoate |

| Nonanoic Acid |

| Paliperidone |

| Paliperidone Palmitate |

| Reduced Haloperidol |

| Sodium Fluoride |

Q & A

Q. What chromatographic methods are recommended for stability-indicating analysis of Haloperidol Nonanoate and its impurities?

A stability-indicating liquid chromatography (LC) method should employ a Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) with gradient elution to separate this compound from its 13 known impurities. Dual experimental designs, such as a combined mixture I-optimal design and response surface historical data design, optimize resolution by systematically adjusting mobile phase composition and column temperature. System suitability tests (e.g., tailing factor, theoretical plates) ensure reproducibility, while impurity quantification follows USP guidelines using peak area normalization .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetics?

Use in vivo microdialysis in rodent models to monitor dopamine release dynamics in brain regions like the dorsolateral striatum. Baseline measurements (pre- and post-drug administration) are normalized, and data are analyzed via two-way ANOVA with dose/time as variables. Post-hoc tests (e.g., Newman-Keuls) identify significant differences in drug effects across regions. Ensure ethical compliance with protocols for animal handling and sample collection .

Q. What are the primary impurities in this compound, and how are they quantified?

Key impurities include process-related derivatives such as 4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl nonanoate (EP Impurity I) and analogous compounds. Quantification requires a validated LC method with detection at 220 nm, calibrated against reference standards. Impurity limits follow pharmacopeial thresholds (e.g., ≤0.5% for individual impurities) .

Advanced Research Questions

Q. How can factorial design optimize this compound nanocrystal formulations?

A 3² full factorial design evaluates independent variables like polymer-to-drug (PVPk30:Haloperidol) and surfactant-to-drug (Poloxamer 407:Haloperidol) ratios. Response variables (particle size, zeta potential, drug release) are modeled using software (e.g., Design Expert®) to identify optimal formulation parameters. Contour plots and ANOVA validate interactions between factors, ensuring robust nanocrystal stability and bioavailability .

Q. What methodological approaches resolve contradictions in long-term clinical trial data for this compound?

Combine randomized controlled trials (RCTs) with non-experimental follow-up studies to assess mortality, cognitive function, and patient-reported outcomes. Address confounding variables (e.g., ICU delirium severity) using multivariate regression. Qualitative inductive analysis of patient interviews contextualizes quantitative findings, enhancing data triangulation .

Q. How do chemometric techniques enhance impurity profiling in this compound stability studies?

Chemometric tools like principal component analysis (PCA) and partial least squares regression (PLS-R) correlate degradation pathways with environmental factors (pH, temperature). Historical data designs predict impurity formation under accelerated storage conditions, while mixture designs optimize mobile phase composition for chromatographic separation of co-eluting peaks .

Q. What statistical considerations are critical for analyzing time-dependent pharmacodynamic effects?

Model time as a within-subjects variable in repeated-measures ANOVA to capture dynamic changes in drug response. For microdialysis data, normalize results to baseline (100%) and apply Bonferroni corrections for multiple comparisons. Use paired t-tests to validate dose-specific effects on biomarkers (e.g., pERK, pCREB) .

Q. How can cross-species differences in this compound efficacy be methodologically addressed?